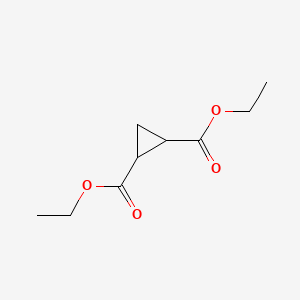

Diethyl 1,2-cyclopropanedicarboxylate

描述

Significance of Cyclopropane (B1198618) Derivatives in Chemical Research

Cyclopropane derivatives are foundational motifs in modern organic chemistry due to the unique properties conferred by their three-membered ring structure. The small size of the cyclopropane ring results in substantial ring strain, making these compounds highly reactive and prone to ring-opening reactions. ontosight.aiwikipedia.org This inherent reactivity makes them versatile intermediates for constructing more complex molecular architectures. ontosight.ai

The cyclopropane ring is a key structural feature in numerous biologically active compounds and commercial products. Notable examples include pyrethroid insecticides and several quinolone antibiotics like ciprofloxacin (B1669076) and sparfloxacin. wikipedia.org The inclusion of a cyclopropyl (B3062369) group can significantly influence a molecule's physiological activity, often enhancing its efficacy. acs.org Consequently, the development of methods for synthesizing cyclopropane rings, a process known as cyclopropanation, is a vital area of contemporary chemical research. wikipedia.orgnumberanalytics.com These synthetic strategies often involve highly reactive species such as carbenes or ylids to form the strained ring system. wikipedia.org

Historical Context of 1,2-Cyclopropanedicarboxylate Synthesis and Characterization

The history of cyclopropane chemistry dates back to the late 19th century. The first synthesis of the parent cyclopropane molecule was achieved by August Freund in 1881 through an intramolecular Wurtz coupling of 1,3-dibromopropane (B121459) using sodium. wikipedia.org Shortly after, in 1884, William Henry Perkin, Jr. reported the first synthesis of a cyclopropane derivative, ethyl cyclopropanecarboxylate, marking a significant milestone in the study of these strained ring systems. acs.org

The synthesis of dicarboxylated cyclopropanes followed, with early methods for preparing 1,1-dicarboalkoxycyclopropanes involving the double alkylation of diethyl malonate with 1,2-dibromoethane (B42909). orgsyn.org However, these early procedures were often inefficient, complicated by the difficulty of separating the product from unreacted starting materials. orgsyn.org Over the years, synthetic methods have evolved significantly. For instance, the synthesis of optically active dialkyl trans-cyclopropane-1,2-dicarboxylates has been achieved through methods like the Michael addition–condensation sequence. orgsyn.org Modern techniques, including the use of phase-transfer catalysis, have enabled more efficient, one-pot conversions of starting materials like diethyl malonate to cyclopropane diacids. orgsyn.org

Isomeric Forms of Diethyl Cyclopropanedicarboxylate and Their Distinct Research Trajectories

Diethyl cyclopropanedicarboxylate exists in different isomeric forms, primarily distinguished by the substitution pattern on the cyclopropane ring: the 1,1-isomer and the 1,2-isomers. These isomers have distinct chemical properties and have been explored in different areas of chemical research.

Diethyl 1,1-cyclopropanedicarboxylate, where both carboxylate groups are attached to the same carbon atom, is a well-established and commercially significant intermediate in organic synthesis. ganeshremedies.compharmaffiliates.com Its primary application lies in the pharmaceutical industry, where it serves as a crucial building block in the synthesis of several important drugs. ganeshremedies.comganeshremedies.com Notably, it is an intermediate in the production of the asthma medication Montelukast and the non-steroidal anti-inflammatory drug (NSAID) Ketorolac. ganeshremedies.comganeshremedies.com The research trajectory for this isomer is heavily focused on its role in synthetic pathways, particularly in ring-opening addition reactions with various nucleophilic reagents to create more complex molecular frameworks. ganeshremedies.com

Table 1: Properties of Diethyl 1,1-cyclopropanedicarboxylate

| Property | Value |

|---|---|

| CAS Number | 1559-02-0 |

| Molecular Formula | C₉H₁₄O₄ |

| Molecular Weight | 186.21 g/mol |

| Appearance | Colorless Oil |

| Boiling Point | 94-96°C @ 10 mmHg |

| Density | 1.055 g/mL at 25°C |

Data sourced from multiple references. ganeshremedies.compharmaffiliates.cominnospk.comnist.gov

Diethyl 1,2-cyclopropanedicarboxylate features carboxylate groups on adjacent carbon atoms, giving rise to two geometric isomers: cis and trans. In the cis isomer, the ester groups are on the same side of the cyclopropane ring, while in the trans isomer, they are on opposite sides. osti.govontosight.ainist.gov This stereochemical difference leads to distinct physical properties and reactivities, making them subjects of academic and synthetic interest.

The trans isomer is often found to be more stable than the cis isomer due to reduced steric strain between the bulky diethyl ester groups. For example, in the related 1,2-diethylcyclopropane, the trans isomer is 1.1 kcal/mol more stable than the cis isomer. osti.gov These isomers serve as precursors for other synthetically useful molecules. For example, diethyl trans-1,2-cyclopropanedicarboxylate can be reduced using reagents like lithium aluminium hydride to produce trans-1,2-bis(hydroxymethyl)cyclopropane, another versatile building block. orgsyn.org The distinct spatial arrangement of the functional groups in the cis and trans isomers allows for stereospecific reactions, making them valuable tools in asymmetric synthesis and the study of reaction mechanisms.

Table 2: Properties of Diethyl trans-1,2-cyclopropanedicarboxylate

| Property | Value |

|---|---|

| CAS Number | 3999-55-1 |

| Molecular Formula | C₉H₁₄O₄ |

| Boiling Point | 70-75°C @ 1 mmHg |

| Density | 1.061 g/mL at 25°C |

| Refractive Index | n20/D 1.441 |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

diethyl cyclopropane-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-3-12-8(10)6-5-7(6)9(11)13-4-2/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXLDHZFJMXLFJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20942756 | |

| Record name | Diethyl cyclopropane-1,2-dicarboxylatato(4-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20561-09-5 | |

| Record name | 1,2-Diethyl 1,2-cyclopropanedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20561-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl cyclopropane-1,2-dicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020561095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20561-09-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl cyclopropane-1,2-dicarboxylatato(4-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl cyclopropane-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.874 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Diethyl 1,2 Cyclopropanedicarboxylate

Traditional Synthetic Pathways and Mechanistic Elucidation

Traditional methods for synthesizing diethyl 1,2-cyclopropanedicarboxylate primarily rely on the formation of the three-membered ring through either the reaction of electron-deficient alkenes with carbene precursors or the intramolecular cyclization of malonic acid derivatives. These pathways have been extensively studied, providing a solid foundation for understanding the underlying reaction mechanisms.

Cyclopropanation Reactions of Electron-Deficient Alkenes

The direct cyclopropanation of alkenes is a powerful strategy for constructing cyclopropane (B1198618) rings. When the alkene is electron-deficient, as in the case of fumaric or maleic esters, the reaction typically involves a carbene or carbenoid intermediate.

The metal-catalyzed decomposition of diazo compounds, such as ethyl diazoacetate, is a widely employed method for generating carbenoid species that can then react with alkenes to form cyclopropanes. wikipedia.orgwikipedia.org Various transition metals, including cobalt, rhodium, and copper, have been shown to be effective catalysts for this transformation. wikipedia.orgnumberanalytics.com

The generally accepted mechanism involves the reaction of the diazo compound with the metal catalyst to form a metal-carbene intermediate. numberanalytics.comoup.com This highly reactive species then undergoes a concerted addition to the double bond of the alkene, leading to the formation of the cyclopropane ring. wikipedia.org The stereochemistry of the starting alkene is typically retained in the product. wikipedia.org Cobalt(II) complexes, in particular, have been utilized as effective catalysts for asymmetric cyclopropanation reactions, yielding chiral cyclopropyl (B3062369) carboxamides with high diastereo- and enantioselectivity. organic-chemistry.org

Key Features of Metal-Catalyzed Cyclopropanation with Diazo Compounds:

Formation of a Metal-Carbene Intermediate: The catalyst activates the diazo compound to generate a metal carbenoid. numberanalytics.com

Stereospecificity: The reaction often proceeds with retention of the alkene's stereochemistry. wikipedia.org

Catalyst Influence: The choice of metal catalyst and its ligands can significantly impact the reaction's efficiency and selectivity. numberanalytics.com

| Catalyst System | Diazo Compound | Alkene Substrate | Key Outcome |

| Cobalt(II)-Porphyrin | Ethyl Diazoacetate | Olefins | Cyclopropanation |

| [Co(P1)] | Succinimidyl diazoacetate | Various Olefins | High yields and excellent diastereo- and enantioselectivity for chiral cyclopropane succinimidyl esters. organic-chemistry.org |

| Rhodium(II) complexes | Ethyl Diazoacetate | Olefins | Efficient cyclopropanation of a broad range of olefins. wikipedia.org |

An alternative to diazo compounds for carbene generation involves the use of gem-dihalides in the presence of a reducing metal and a catalyst. Nickel-catalyzed cyclopropanation of electron-deficient alkenes with diiodomethane (B129776) and diethylzinc (B1219324) has been shown to be an effective method. rsc.org This approach accelerates the formation of cyclopropyl ketones, esters, and amides. rsc.org

Mechanistic studies of related nickel-catalyzed cross-electrophile coupling reactions suggest the involvement of a Ni(0)/Ni(II) catalytic cycle. researchgate.netnih.gov The reaction likely proceeds through the formation of an organonickel intermediate which then undergoes a reductive elimination to form the cyclopropane ring. Similarly, cobalt(0) complexes have been used in the cyclopropanation of dimenthyl fumarate (B1241708) with dibromomethane (B42720). orgsyn.org Zinc dust has also been employed in mediating the transformation of 1,3-diols to cyclopropanes, highlighting its role as a reducing agent in related cyclopropanation reactions. researchgate.netacs.org

| Reagents | Catalyst | Substrate Type | Product Type |

| Diiodomethane, Diethylzinc | Nickel complex | Electron-deficient alkenes | Cyclopropyl ketones, esters, amides rsc.org |

| Dibromomethane | Cobalt(0) or Nickel(0) complex | Dimenthyl fumarate | Dimenthyl cyclopropane-1,2-dicarboxylate orgsyn.org |

| 1,3-Dimesylates | Zinc dust | Natural products and medicinal agents | Alkyl and aryl cyclopropanes acs.org |

Reactions Involving Malonic Acid Derivatives

The use of malonic acid and its derivatives represents a classical and highly effective approach to the synthesis of cyclopropane dicarboxylic acids and their esters. These methods rely on the nucleophilicity of the enolate derived from the malonic ester.

The direct use of malonic acid itself for the synthesis of cyclopropane-1,1-dicarboxylic acid is generally not successful. orgsyn.org However, its diester derivatives, most commonly diethyl malonate, are excellent starting materials. The malonic ester synthesis involves the deprotonation of the α-carbon, which is acidic due to the two adjacent carbonyl groups, followed by alkylation. wikipedia.org

For the synthesis of cyclopropane rings, a dihalide such as 1,2-dibromoethane (B42909) is used. The reaction proceeds via a double alkylation of the diethyl malonate. orgsyn.org The first alkylation is followed by an intramolecular nucleophilic substitution, where the newly formed carbanion displaces the second halide to close the three-membered ring. wikipedia.org This intramolecular version of the malonic ester synthesis is also known as the Perkin alicyclic synthesis. wikipedia.org

| Malonic Acid Derivative | Dihaloalkane | Base | Key Feature |

| Diethyl malonate | 1,2-Dibromoethane | Sodium ethoxide | Double alkylation followed by intramolecular cyclization. orgsyn.orgwikipedia.org |

| Diethyl malonate | 1,2-Dichloro compounds | Alcoholates | Yields of almost 90% can be achieved. google.com |

The reaction between α-halo esters and α,β-unsaturated esters, such as acrylates, in the presence of a strong base like sodium hydride (NaH), provides another route to cyclopropane dicarboxylates. This reaction proceeds through a Michael addition followed by an intramolecular nucleophilic substitution (elimination).

The base deprotonates the α-carbon of the α-halo ester, creating a carbanion. This carbanion then acts as a nucleophile and attacks the β-carbon of the acrylate (B77674) in a Michael addition. The resulting enolate then undergoes an intramolecular SN2 reaction, where the carbanionic center displaces the halide on the adjacent carbon, forming the cyclopropane ring. A similar Michael addition-condensation sequence has been reported for the synthesis of optically active dialkyl trans-cyclopropane-1,2-dicarboxylates using menthyl chloroacetate (B1199739) and menthyl acrylate. orgsyn.org

| α-Halo Ester | Acrylate | Base | Mechanism |

| Menthyl chloroacetate | Menthyl acrylate | Not specified | Michael addition-condensation sequence. orgsyn.org |

| Ethyl bromomalonate | Acrolein | Sodium ethoxide | Produces diethyl 2-formylcyclopropane-1,1-dicarboxylate. researchgate.net |

Electrochemical Cyclization Approaches

Electrochemical methods offer a powerful and often more sustainable alternative to traditional chemical synthesis. By using electrical current to drive reactions, the need for harsh reagents can be minimized.

Cyclization of α,α'-Dibromoalkanedioates

The electrochemical reductive cyclization of α,α'-dibromoalkanedioates presents a plausible, though not yet extensively documented, route to this compound. This method is analogous to the known electrochemical synthesis of other cyclopropane derivatives from 1,3-dihalides and activated methylene (B1212753) compounds. The process would involve the cathodic reduction of a substrate like diethyl 2,5-dibromoadipate.

The proposed mechanism involves a stepwise reduction of the carbon-bromine bonds. The initial reduction of one C-Br bond would generate a carbanion intermediate. This carbanion could then undergo an intramolecular nucleophilic substitution (SNi), displacing the second bromide to form the cyclopropane ring. Alternatively, a concerted mechanism where both C-Br bonds are cleaved simultaneously with the formation of the C-C bond is also possible.

Key parameters to control in such a reaction would include the electrode material, the solvent and supporting electrolyte system, and the applied potential. These factors would influence the efficiency of the reduction and the selectivity towards the desired cyclized product over competing side reactions such as intermolecular coupling or simple reduction of the C-Br bonds. While specific examples for the synthesis of this compound via this exact electrochemical route are not prevalent in the literature, the fundamental principles of electrochemical reductive cyclization of 1,3-dihalides support its feasibility.

Enantioselective and Diastereoselective Synthesis of this compound Isomers

Controlling the stereochemistry of the cyclopropane ring is crucial for its application in the synthesis of complex molecules. Significant efforts have been dedicated to developing methods that selectively produce either the cis or trans diastereomer, as well as specific enantiomers.

Strategies for cis-Diethyl 1,2-cyclopropanedicarboxylate

The synthesis of the cis isomer of this compound is often achieved through the cyclopropanation of diethyl maleate (B1232345), the (Z)-isomer of the corresponding alkene. One notable method involves the use of metal-catalyzed decomposition of diazo compounds. For instance, the reaction of dimethyl maleate with dibromomethane in the presence of a nickel(0) complex, such as acetonitrilebis(dimethyl maleate)nickel(0), has been shown to produce the cis-cyclopropane derivative, although often accompanied by the formation of the trans-isomer. oup.com

Another approach involves the Simmons-Smith reaction, which typically utilizes a diiodomethane and a zinc-copper couple. While this reaction is known for its effectiveness with allylic alcohols, its application to electron-deficient alkenes like diethyl maleate can be challenging and may require modified conditions to achieve high cis-selectivity.

Below is a table summarizing a synthetic strategy for cis-diethyl 1,2-cyclopropanedicarboxylate.

| Starting Material | Reagent(s) | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (cis:trans) |

| Diethyl maleate | Ethyl diazoacetate | Rh(I) iminocarbene complex / AgOTf | Not Specified | Up to 99 | >99:1 |

Data sourced from reference nih.govsigmaaldrich.com

Strategies for trans-Diethyl 1,2-cyclopropanedicarboxylate

The more thermodynamically stable trans isomer is typically synthesized from diethyl fumarate, the (E)-alkene. A classic approach is the reaction with a carbene or carbenoid. For example, the reaction of bis(acetonitrile)bis(diethyl fumarate)cobalt(0) with dibromomethane has been reported to yield diethyl trans-1,2-cyclopropanedicarboxylate. oup.com

The Simmons-Smith cyclopropanation of diethyl fumarate is also a viable route to the trans product. The stereospecificity of this reaction generally ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product.

Here is a summary of a synthetic strategy for the trans isomer:

| Starting Material | Reagent(s) | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (trans:cis) |

| Diethyl fumarate | Dibromomethane | Bis(acetonitrile)bis(diethyl fumarate)cobalt(0) | Not Specified | 67 | Not Specified |

Data sourced from reference oup.com

Chiral Catalysis in Asymmetric Cyclopropanation

The enantioselective synthesis of this compound isomers can be achieved through the use of chiral catalysts. Dirhodium(II) complexes bearing chiral carboxylate or carboxamidate ligands are particularly effective for the asymmetric cyclopropanation of alkenes with diazoacetates.

When diethyl maleate or fumarate is treated with ethyl diazoacetate in the presence of a chiral dirhodium(II) catalyst, the resulting this compound can be obtained with high enantiomeric excess (ee) and diastereoselectivity. The choice of the chiral ligand on the rhodium catalyst is critical in determining the stereochemical outcome of the reaction. For instance, catalysts like Rh₂(S-PTTL)₄ and Rh₂(S-PTAD)₄ have shown outstanding selectivity in various cyclopropanation reactions. nih.gov

The mechanism involves the formation of a chiral metal-carbene intermediate, which then adds to the double bond of the diethyl maleate or fumarate. The chiral environment created by the ligands directs the approach of the alkene to the carbene, leading to the preferential formation of one enantiomer over the other.

The following table provides examples of chiral catalysts used in the asymmetric cyclopropanation to produce cyclopropane derivatives, illustrating the potential for high stereocontrol.

| Catalyst | Ligand Type | Substrate | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |

| Rh₂(S-TCPTTL)₄ | Chiral Carboxamidate | Alkenes with diacceptor diazo compounds | High | High |

| Chiral Dirhodium(II) Carboxylate | N-protected tert-leucine | Styrene | Not Specified | Up to >99 |

| [Rh₂(S-tertPTTL)₄] | N-heterocyclic tethered S-amino acid | Styrene | Not Specified | Up to >99 |

Data sourced from references nih.govresearchgate.netutas.edu.au

Novel and Emerging Synthetic Routes

Research into the synthesis of cyclopropanes continues to yield innovative methods. One such emerging strategy involves the Lewis acid-catalyzed reaction of epoxides with nucleophiles. In the context of this compound synthesis, a potential novel route could involve the reaction of a suitably substituted epoxide with a malonic ester derivative in the presence of a Lewis acid. This approach would offer a new disconnection for the formation of the cyclopropane ring, potentially providing access to different stereoisomers or allowing for the use of more readily available starting materials.

Another area of development is the use of electrochemical methods to generate reactive intermediates for cyclopropanation. For instance, the anodic oxidation of olefins can produce electrophilic radical cations that can then react with nucleophilic partners in a cycloaddition manner to form cyclopropanes. nih.gov This catalyst-free and metal-free approach represents a green and efficient way to construct the cyclopropane ring. While not yet specifically applied to the large-scale synthesis of this compound, these emerging electrochemical strategies hold promise for future synthetic applications.

Flow Processes for Synthesis

Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch processes, including enhanced safety, improved reaction control, and greater scalability. While a specific continuous flow synthesis for this compound is not extensively documented, the principles of flow chemistry have been successfully applied to cyclopropanation reactions, a key step in its synthesis.

In a flow process, reagents are continuously pumped through a reactor, where they mix and react. The reaction conditions, such as temperature, pressure, and residence time, can be precisely controlled, leading to higher yields and selectivities. For cyclopropanation, this can involve the reaction of an alkene with a carbene precursor in a heated and pressurized flow reactor. The use of packed-bed reactors containing a solid-supported catalyst can further enhance the efficiency and sustainability of the process.

Table 1: Advantages of Flow Chemistry in Chemical Synthesis

| Feature | Description |

| Enhanced Safety | Small reaction volumes minimize the risk of hazardous events. |

| Precise Control | Accurate control over temperature, pressure, and residence time. |

| Improved Efficiency | Higher yields and selectivities due to optimized reaction conditions. |

| Scalability | Seamless transition from laboratory-scale to production-scale. |

| Automation | Potential for automated synthesis and process optimization. |

Photocatalytic Ring-Opening Dicarboxylation of C-C Single Bonds

Photoredox catalysis has revolutionized organic synthesis by enabling the activation of stable chemical bonds under mild conditions using visible light. While the direct photocatalytic dicarboxylation of a C-C single bond in a parent cyclopropane to form this compound is a novel concept, related photocatalytic ring-opening functionalizations of cyclopropanes have been extensively studied. njtech.edu.cnresearchgate.net

These reactions typically involve the single-electron oxidation of an aryl-substituted cyclopropane by an excited photocatalyst, leading to the formation of a radical cation. This species undergoes ring-opening to generate a distonic radical cation, which can then be trapped by various nucleophiles. njtech.edu.cnresearchgate.net Conceptually, a similar strategy could be envisioned where a C-C bond of a suitable cyclopropane precursor is cleaved, followed by a dicarboxylation step, potentially involving CO2 or other carboxylating agents. The development of such a methodology would represent a significant advancement in cyclopropane chemistry.

Table 2: Key Components in a Typical Photocatalytic System

| Component | Function | Example(s) |

| Photocatalyst | Absorbs light and initiates the electron transfer process. | Ru(bpy)₃²⁺, Ir(ppy)₃ |

| Light Source | Provides the energy to excite the photocatalyst. | Blue LEDs, Compact Fluorescent Lamps (CFLs) |

| Solvent | Solubilizes reactants and facilitates the reaction. | Acetonitrile, Dimethylformamide (DMF) |

| Sacrificial Agent | Donates or accepts an electron to regenerate the photocatalyst. | Triethylamine, Ascorbic Acid |

One-Pot Reactions for Cyclopropane Derivatives

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. The synthesis of cyclopropane derivatives, including dicarboxylates, can be achieved through one-pot procedures.

A relevant example is the one-pot synthesis of diethyl 2-vinylcyclopropane-1,1-dicarboxylate, which involves the reaction of diethyl malonate with trans-1,4-dichlorobutene-2 in the presence of a base and a phase-transfer catalyst. prepchem.comgoogle.com This approach could be adapted for the synthesis of this compound by using appropriate starting materials. For instance, a one-pot reaction between ethyl acrylate and an ethyl haloacetate in the presence of a strong base like sodium hydride has been reported to yield this compound. chemicalbook.com

Table 3: Example of a One-Pot Synthesis of a Cyclopropane Dicarboxylate Derivative prepchem.com

| Reactant 1 | Reactant 2 | Base | Catalyst | Product |

| Diethyl malonate | trans-1,4-dichlorobutene-2 | Potassium hydroxide (B78521) | Tricaprylylmethylammonium chloride | Diethyl 2-vinylcyclopropane-1,1-dicarboxylate |

Purification and Characterization Techniques in Synthetic Research

Chromatographic Methods for Isomer Separation (e.g., Flash Column Chromatography, Preparative TLC)

The synthesis of this compound often results in a mixture of cis and trans isomers. The separation of these stereoisomers is crucial for their distinct applications and is typically achieved using chromatographic techniques.

Flash Column Chromatography is a widely used method for the purification of organic compounds. The separation is based on the differential partitioning of the components of a mixture between a stationary phase (typically silica (B1680970) gel) and a mobile phase (an organic solvent or a mixture of solvents). For the separation of the cis and trans isomers of this compound, a solvent system of low to medium polarity, such as a mixture of hexane (B92381) and ethyl acetate, is commonly employed. orgsyn.org The trans isomer is generally less polar and therefore elutes first from the column.

Preparative Thin-Layer Chromatography (TLC) is another valuable technique for the separation of small quantities of compounds. chemrxiv.orgnih.gov A thicker layer of stationary phase is used compared to analytical TLC, allowing for the application of a larger amount of the mixture. After development, the separated bands corresponding to the isomers can be visualized (e.g., under UV light), scraped from the plate, and the desired compound extracted with a suitable solvent.

Table 4: Typical Solvent Systems for Chromatographic Separation of Cyclopropane Dicarboxylate Isomers

| Chromatographic Technique | Stationary Phase | Typical Mobile Phase (Eluent) |

| Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient |

| Preparative TLC | Silica Gel | Hexane/Diethyl Ether |

Spectroscopic Analysis for Structural Confirmation (e.g., ¹H NMR, IR, Mass Spectrometry)

Once purified, the structural confirmation of the isomers of this compound is performed using various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the structure of organic molecules. The chemical shifts and coupling constants of the protons in the ¹H NMR spectrum provide detailed information about the connectivity and stereochemistry of the molecule. For this compound, the signals corresponding to the cyclopropyl protons and the ethyl ester groups are characteristic. The coupling constants between the cyclopropyl protons are particularly informative for distinguishing between the cis and trans isomers. A representative ¹H NMR spectrum of racemic diethyl-1,2-cyclopropane dicarboxylate has been reported. researchgate.net

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the carbonyl group (C=O) of the ester at around 1730 cm⁻¹ and the C-O stretching vibrations.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the loss of ethoxy or carboethoxy groups.

Table 5: Key Spectroscopic Data for this compound

| Technique | Feature | Typical Value/Observation |

| ¹H NMR | Chemical Shift (δ) of Cyclopropyl Protons | ~1.2 - 2.2 ppm |

| Chemical Shift (δ) of Ethyl Ester Protons | ~1.2 ppm (t, CH₃), ~4.1 ppm (q, CH₂) | |

| IR | C=O Stretch (Ester) | ~1730 cm⁻¹ |

| Mass Spec. | Molecular Ion (M⁺) | m/z = 186 |

Reaction Mechanisms and Reactivity of Diethyl 1,2 Cyclopropanedicarboxylate

Ester Group Transformations

The diethyl ester functional groups on the cyclopropane (B1198618) ring undergo reactions typical of carboxylic acid esters, providing a route to modify the molecule without necessarily disrupting the three-membered ring.

One of the most fundamental transformations of the ester groups is hydrolysis to the corresponding dicarboxylic acids. This reaction, also known as saponification, is typically achieved under basic conditions using reagents like sodium or potassium hydroxide (B78521). tandfonline.comorgsyn.orggoogleapis.com The stereochemistry of the starting material is retained during this process. For example, the hydrolysis of diethyl cis-cyclopropane-1,2-dicarboxylate in a basic aqueous medium affords the cis-dicarboxylic acid. tandfonline.com Similarly, the trans-diester can be converted to the trans-diacid. The hydrolysis of diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate with a stoichiometric quantity of potassium hydroxide proceeds in quantitative yield. tandfonline.com This straightforward conversion is a key step for accessing cyclopropane-1,2-dicarboxylic acids, which are valuable intermediates for further synthetic applications. tandfonline.comorgsyn.org

| Starting Material | Reagent / Conditions | Product | Yield | Reference |

| diethyl cis-cyclopropane-1,2-dicarboxylates | Basic aqueous media | cis-cyclopropane-1,2-dicarboxylic acids | Good | tandfonline.com |

| diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate | Potassium hydroxide (stoichiometric) | (1R,2R)-cyclopropane-1,2-dicarboxylic acid | Quantitative | tandfonline.com |

| (-)-dimenthyl (1S,2S)-cyclopropane-1,2-dicarboxylate | Potassium hydroxide / 9:1 methanol/water | (+)-(1S,2S)-cyclopropane-1,2-dicarboxylic acid | Not specified | orgsyn.org |

Transesterification Processes

Transesterification is a fundamental organic reaction wherein the alkoxy group of an ester is exchanged with that of an alcohol. wikipedia.org For Diethyl 1,2-cyclopropanedicarboxylate, this process allows for the modification of the ethyl ester groups into other alkyl or aryl esters. The reaction is typically catalyzed by either an acid or a base. wikipedia.orgyoutube.com

Under basic conditions, the mechanism is initiated by the deprotonation of the incoming alcohol (R'-OH) by a base, forming a nucleophilic alkoxide (R'-O⁻). This alkoxide then attacks one of the electrophilic carbonyl carbons of the diethyl ester, leading to a tetrahedral intermediate. The original ethoxy group (-OCH₂CH₃) is subsequently eliminated, regenerating the carbonyl and forming the new ester. The displaced ethoxide ion then deprotonates another molecule of the incoming alcohol, propagating the catalytic cycle.

In an acidic medium, the catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. byjus.commasterorganicchemistry.com The incoming alcohol then attacks this activated carbonyl, also forming a tetrahedral intermediate. After a series of proton transfers, an ethanol (B145695) molecule is eliminated, and deprotonation of the new carbonyl group yields the final transesterified product and regenerates the acid catalyst. masterorganicchemistry.com

| Catalyst Type | Key Step | Role of Catalyst |

|---|---|---|

| Acid (e.g., H₂SO₄) | Protonation of the carbonyl oxygen | Increases the electrophilicity of the carbonyl carbon. wikipedia.orgmasterorganicchemistry.com |

| Base (e.g., NaOEt) | Deprotonation of the alcohol | Generates a more potent nucleophile (alkoxide). wikipedia.orgbyjus.com |

Exploration of Donor-Acceptor Cyclopropane Reactivity

This compound is classified as a di-acceptor cyclopropane. The two electron-withdrawing ester groups significantly influence its reactivity. In the broader class of donor-acceptor (D-A) cyclopropanes, the presence of both an electron-donating group and an electron-accepting group polarizes the distal carbon-carbon bond of the three-membered ring. rsc.orgnih.gov This polarization, combined with the inherent ring strain of approximately 27.5 kcal/mol, facilitates ring-opening reactions. iastate.edu

Although this compound lacks a formal donor group, the two ester groups render the cyclopropane ring highly electrophilic and susceptible to nucleophilic attack, often promoted by a Lewis acid. rsc.orgacs.org Lewis acids coordinate to one of the carbonyl oxygens, further polarizing the system and weakening the cyclopropane bonds. researchgate.net This activation strategy enables the cyclopropane to act as a 1,3-dipole synthon, undergoing formal [3+2] cycloadditions and other ring-opening reactions with various nucleophiles. rsc.orglnu.edu.cn For instance, the Lewis acid-mediated reaction with nucleophiles typically results in the opening of the three-membered ring to form functionalized acyclic compounds. acs.orgnih.gov

Mechanistic Investigations of Catalytic Reactions

The synthesis of this compound is commonly achieved through the catalytic cyclopropanation of an alkene, such as diethyl maleate (B1232345) or diethyl fumarate (B1241708). This process involves the transfer of a carbene fragment from a diazo compound, mediated by a transition metal catalyst.

The catalytic cycle for cyclopropanation begins with the reaction of a diazo compound, typically ethyl diazoacetate (EDA), with a transition metal complex. wikipedia.org This reaction leads to the expulsion of dinitrogen (N₂) and the formation of a highly reactive metal-carbene intermediate. iastate.eduwikipedia.org This species, also referred to as a metal carbenoid, is more stable and selective than a free carbene.

The metal-carbene then reacts with an olefin (e.g., diethyl maleate). The generally accepted mechanism involves a concerted addition of the carbene fragment to the double bond of the alkene, which forms the new cyclopropane ring without prior coordination of the olefin to the metal center. wikipedia.org This transfer regenerates the metal catalyst, allowing it to re-enter the catalytic cycle. A variety of transition metals, most notably rhodium and copper, are effective catalysts for this transformation. acs.org

| Metal | Typical Catalyst Precursor | Reference |

|---|---|---|

| Rhodium (Rh) | Dirhodium tetraacetate [Rh₂(OAc)₄] | wikipedia.org |

| Copper (Cu) | Copper(I) and Copper(II) salts | acs.org |

| Cobalt (Co) | Cobalt(II)-porphyrin complexes [Co(TPP)] | researchgate.net |

| Iron (Fe) | Iron(III)-porphyrin complexes [Fe(TPP)Cl] | researchgate.net |

| Iridium (Ir) | Iridium(III)-porphyrin complexes | nih.gov |

| Osmium (Os) | Osmium-porphyrin complexes | iastate.edu |

In metal-catalyzed carbene transfer reactions, the desired catalytic cycle can be intercepted by off-cycle and deactivation pathways that reduce the efficiency of the cyclopropanation. nih.gov A primary off-cycle reaction is the dimerization of the metal-carbene intermediate. Two carbene units can react with each other to form olefins, which in the case of carbenes derived from ethyl diazoacetate, results in the formation of diethyl fumarate and diethyl maleate. nih.gov This dimerization competes directly with the carbene transfer to the alkene substrate and becomes more significant when the cyclopropanation step is slow. nih.gov

Other deactivation pathways can involve the reaction of the reactive carbene intermediate with the solvent or other components in the reaction mixture through undesired hydrogen atom transfer (HAT) or insertion reactions. nih.govacs.org Furthermore, the catalyst itself can be deactivated. This loss of activity can be due to several factors, including poisoning by impurities, thermal degradation at high temperatures, or structural changes to the catalyst complex that render it inactive. youtube.com Understanding these pathways is crucial for optimizing reaction conditions to maximize the yield of the desired cyclopropane product. nih.gov

Applications of Diethyl 1,2 Cyclopropanedicarboxylate in Advanced Organic Synthesis

Building Block in Complex Molecular Architecturesmarquette.edu

The utility of diethyl 1,2-cyclopropanedicarboxylate as a foundational unit in organic synthesis is well-documented. Chemists utilize such foundational units, often termed "scaffolds" or "hubs," to systematically assemble more elaborate molecules. mdpi.com The defined stereochemistry and conformational rigidity of the cyclopropane (B1198618) ring allow it to serve as a reliable anchor point for building larger, intricate structures, a crucial aspect in the design of new materials and therapeutic agents. marquette.edumdpi.com

The cyclopropane ring is a structural motif present in a diverse array of natural products, including terpenes, fatty acid metabolites, and unusual amino acids. marquette.edursc.org These compounds often exhibit fascinating biological properties. This compound and its derivatives serve as key intermediates in the total synthesis of these complex natural molecules. The synthesis of cyclopropane-containing natural products has seen significant progress, with methodologies like Simmons-Smith cyclopropanation and transition-metal-catalyzed reactions playing a pivotal role in creating the core three-membered ring structure. marquette.edu For instance, the divinylcyclopropane–cycloheptadiene rearrangement, a powerful transformation in organic synthesis, has been applied in the total synthesis of sesquiterpenoids like prezizaene and prezizanol. beilstein-journals.org While not a direct starting material in all cases, the fundamental cyclopropane dicarboxylate structure represents a key synthetic target from which these more complex systems are elaborated.

Beyond natural products, this compound is instrumental in constructing the core scaffolds of synthetic, biologically active compounds. A molecular scaffold is the central framework of a molecule to which various functional groups can be attached. mdpi.com The rigid cyclopropane unit is an attractive scaffold because it can hold appended chemical groups in specific spatial orientations, which is often critical for interaction with biological targets like enzymes or receptors.

Enantiomerically pure cyclopropane derivatives are particularly sought after as building blocks in medicinal chemistry. researchgate.net For example, cyclopropane-containing structures are found in various pharmaceuticals and agrochemicals. The synthesis of these bioactive molecules often relies on the initial construction of a substituted cyclopropane core, which is later functionalized. nih.gov The cyclopropane motif's unique electronic properties and conformational constraints can enhance a drug's potency, selectivity, and metabolic stability.

Asymmetric Synthesis and Chiral Pool Applications

The synthesis of single-enantiomer chiral compounds is a cornerstone of modern pharmaceutical development. This compound is a valuable tool in asymmetric synthesis, where the goal is to selectively produce one of two mirror-image enantiomers of a molecule.

The stereochemistry of the cyclopropane ring can direct the stereochemical outcome of subsequent reactions. By starting with a specific stereoisomer of this compound (e.g., the trans or cis isomer), chemists can influence the formation of new stereocenters in an evolving molecule. This substrate-controlled diastereoselectivity is a powerful strategy in organic synthesis. For example, the diastereoselectivity of the Simmons-Smith cyclopropanation is often strongly directed by the presence of nearby hydroxyl groups, a principle that is widely exploited. marquette.edu

Achieving high enantioselectivity in the synthesis of cyclopropane derivatives is a major area of research. Several strategies have been developed to produce enantiopure products starting from or incorporating the this compound framework.

Chiral Catalysts: One of the most effective methods is the use of chiral transition-metal catalysts. Dirhodium tetracarboxylate catalysts, for instance, have proven highly effective in asymmetric cyclopropanation reactions to generate tri- and tetrasubstituted cyclopropanes with high diastereoselectivity and enantioselectivity. nih.govrsc.org These reactions often proceed with excellent enantiomeric excess (ee), sometimes greater than 99% ee. nih.gov

Chiral Auxiliaries: Another approach involves attaching a chiral auxiliary to the starting material. This auxiliary group directs the cyclopropanation reaction to occur preferentially on one face of the molecule, leading to a single enantiomer. Afterward, the auxiliary can be cleaved to yield the desired enantiopure product. nih.govrsc.org

Biocatalysis: An emerging strategy involves the use of enzymes. Engineered heme proteins can catalyze carbene transfer from ethyl diazoacetate to an alkene, producing cyclopropanes with high diastereo- and enantioselectivity, avoiding the need for expensive and potentially toxic heavy metal catalysts. nih.gov

These methods enable the creation of versatile chiral building blocks that are precursors to a wide range of optically active cyclopropyl (B3062369) carboxamides and other derivatives with potential biomedical applications. organic-chemistry.org

| Method | Description | Key Advantage | Reference |

| Chiral Catalysis | Employs a chiral transition-metal complex (e.g., Dirhodium tetracarboxylate) to catalyze the cyclopropanation reaction enantioselectively. | High enantiomeric excess (often >99% ee) and catalytic turnover. | nih.gov, rsc.org |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemical course of the reaction. It is removed in a later step. | Predictable stereochemical outcome based on the auxiliary's structure. | rsc.org, nih.gov |

| Biocatalysis | Uses engineered enzymes (e.g., heme proteins) to catalyze the cyclopropanation with high stereocontrol. | Environmentally friendly (avoids heavy metals) and operates under mild conditions. | nih.gov |

Functionalization and Derivatization Strategiesresearchgate.net

The synthetic utility of this compound is greatly expanded by the array of chemical transformations that can be performed on its functional groups. These derivatization strategies allow for its incorporation into a wider variety of target molecules.

The two diethyl ester groups are the most common sites for initial modification. They can undergo a range of classic ester reactions:

Reduction: The ester groups can be reduced to primary alcohols. A common reagent for this transformation is lithium aluminum hydride (LiAlH₄), which converts diethyl trans-1,2-cyclopropanedicarboxylate into trans-1,2-bis-(hydroxymethyl)cyclopropane. This diol is a versatile intermediate for further synthesis. orgsyn.org

Hydrolysis: Saponification of the esters with a base, followed by acidification, yields the corresponding cyclopropane-1,2-dicarboxylic acid.

Amidation: Reaction with amines can convert the esters into amides. This is particularly useful for synthesizing chiral cyclopropyl carboxamides, which are valuable in medicinal chemistry. organic-chemistry.org

The cyclopropane ring itself, while generally stable, can undergo ring-opening reactions under certain conditions, particularly when activated by appropriate functional groups. These reactions release the inherent ring strain and can be driven by nucleophilic attack, providing access to acyclic compounds with defined stereochemistry. ganeshremedies.com

| Reaction | Reagent(s) | Product Functional Group | Reference |

| Ester Reduction | Lithium aluminum hydride (LiAlH₄) | Diol (-CH₂OH) | orgsyn.org |

| Ester Hydrolysis | Base (e.g., NaOH), then Acid (e.g., HCl) | Dicarboxylic Acid (-COOH) | orgsyn.org |

| Amidation | Amine (R-NH₂) | Diamide (-CONH-R) | organic-chemistry.org |

| Ring Opening | Nucleophilic reagents | Acyclic structures | ganeshremedies.com |

Formation of Novel Cyclopropane Derivatives

The strained three-membered ring of this compound is a key feature that drives its reactivity, allowing for the synthesis of a diverse array of more complex cyclopropane-containing molecules. The presence of two ester groups provides handles for a variety of chemical transformations, including nucleophilic substitutions and cycloadditions. cymitquimica.com

One of the primary applications is in reactions that modify the ester groups or use the cyclopropane ring as a scaffold. For instance, hydrolysis of the diethyl ester can yield the corresponding cyclopropane-1,2-dicarboxylic acid, which can then be converted into other derivatives.

A significant strategy involves the use of this compound and its analogs in Michael addition reactions. masterorganicchemistry.com In these reactions, a nucleophile adds to an α,β-unsaturated carbonyl compound. While this compound itself is not a Michael acceptor, related cyclopropane structures are pivotal in these transformations. For example, donor-acceptor cyclopropanes (DACs), which can be synthesized from precursors like this compound, undergo ring-opening reactions that are fundamental to forming new carbo- and heterocyclic compounds. nih.gov

Research has demonstrated the synthesis of various substituted cyclopropane derivatives. For example, the α-alkylation of phenylacetonitrile (B145931) derivatives with 1,2-dibromoethane (B42909) provides a route to 1-phenylcyclopropane carboxylic acid derivatives, showcasing a method to construct substituted cyclopropane rings. nih.gov Similarly, the reaction of diethyl malonate with 1,2-dibromoethane is a classic method for producing the cyclopropane-1,1-dicarboxylate scaffold. orgsyn.org

The following table summarizes selected transformations involving cyclopropane dicarboxylates to form novel derivatives:

| Starting Material | Reagent(s) | Product | Reaction Type | Yield (%) |

| Diethyl Malonate | 1,2-Dibromoethane, NaOH, TEBAC | Cyclopropane-1,1-dicarboxylic acid | Phase-transfer catalyzed alkylation/hydrolysis | 66-73 |

| 2-Phenylacetonitrile | 1,2-Dibromoethane, NaOH | 1-Phenylcyclopropane acetonitrile | α-Alkylation | 45 |

| Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | Aromatic aldehydes, TaCl₅ | Substituted 4-phenyl-3,4-dihydronaphthalene-2,2(1H)-dicarboxylates | Lewis acid-mediated reaction | up to 89 |

Data sourced from multiple studies demonstrating cyclopropane synthesis and modification. nih.govnih.govorgsyn.org

Role in Multi-component and Cascade Reactions

This compound and structurally related donor-acceptor cyclopropanes (DACs) are highly effective substrates in multi-component reactions (MCRs) and cascade sequences. These reactions are prized in organic synthesis for their efficiency, as they allow for the construction of complex molecules from simple starting materials in a single pot, minimizing purification steps and resource consumption.

A multi-component reaction involves the combination of three or more starting materials in a single synthetic operation to form a product that contains portions of all the initial reactants. nih.gov Cascade reactions, on the other hand, involve a sequence of intramolecular reactions that occur one after the other to generate a complex product from a linear precursor.

Donor-acceptor cyclopropanes are particularly well-suited for these complex transformations. The "donor" group (often an aryl or alkyl group) stabilizes an adjacent carbocation that forms upon ring-opening, while the "acceptor" groups (the diethyl ester moieties) activate the cyclopropane ring and facilitate the initial nucleophilic attack.

For example, the reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with aromatic aldehydes and a Lewis acid like tantalum(V) chloride (TaCl₅) results in the formation of complex tetrahydronaphthalene structures. nih.gov This transformation is not a simple addition but a cascade of events initiated by the Lewis acid-mediated ring-opening of the cyclopropane.

The general mechanism for such cascade reactions often involves the following key steps:

Activation of the cyclopropane by a Lewis acid.

Nucleophilic ring-opening to form a zwitterionic or dipolar intermediate.

Reaction of this intermediate with another component (in an MCR) or intramolecularly (in a cascade).

Subsequent cyclization and rearrangement steps to yield the final, complex product.

The following table provides an overview of representative cascade reactions involving donor-acceptor cyclopropanes:

| Cyclopropane Reactant | Reaction Partner(s) | Catalyst/Mediator | Product Type | Key Features |

| Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | Aromatic Aldehydes | TaCl₅ | Chlorinated Tetrahydronaphthalenes | Cascade reaction, high diastereoselectivity |

| Donor-Acceptor Cyclopropanes | 2,4-Dienals | Iron Catalyst | Hexahydrocyclopentapyrans | Cascade C-C/C-O bond formation |

| Silyloxy-tetrahydrofuran derivative | Phosphine oxide | - | Substituted Cyclopropane | Phosphine oxide mediated cascade |

This table illustrates the versatility of cyclopropane derivatives in complex reaction sequences as reported in the literature. nih.govresearchgate.netrsc.org

These examples underscore the significant role of this compound and its analogs as powerful intermediates in advanced organic synthesis, enabling the efficient construction of novel and intricate molecular frameworks through carefully designed multi-component and cascade reaction pathways.

Diethyl 1,2 Cyclopropanedicarboxylate in Materials Science Research

Synthesis of Functional Polymers

The primary use of Diethyl 1,2-cyclopropanedicarboxylate in polymer science involves its role as a precursor to monomers that can be integrated into polymer chains. Its compact and rigid structure offers a unique tool for influencing polymer architecture and behavior.

This compound is typically not polymerized directly. Instead, it is chemically modified, most commonly via reduction, to form cis- or trans-1,2-cyclopropanedimethanol. orgsyn.org This resulting diol monomer can then be incorporated into the main chain of polyesters.

One successful method for this incorporation is the nucleophilic thiol-Michael "click" reaction. rsc.orgbirmingham.ac.uk In this process, a diacrylate monomer is reacted with a dithiol, along with the 1,2-cyclopropanedimethanol derivative. This reaction creates linear polyesters where the cyclopropane (B1198618) unit is a repeating feature of the polymer backbone. rsc.orgbirmingham.ac.uk This synthetic strategy allows for the precise inclusion of the small, rigid cyclopropane ring into the polymer structure.

The inclusion of the 1,2-cyclopropane unit into a polymer backbone has a significant and predictable impact on the material's properties, primarily by disrupting the polymer's ability to crystallize. Research has shown that polyesters containing a cyclopropane backbone are characteristically amorphous, whereas analogous polymers made with more flexible units like 1,4-butanediol are semi-crystalline. rsc.orgbirmingham.ac.uk

This disruption of crystallinity is a powerful tool for tuning the mechanical properties of materials. By copolymerizing cyclopropane-containing monomers with traditional linear monomers, the degree of crystallinity can be effectively controlled. rsc.orgresearchgate.net This, in turn, directly influences the material's mechanical strength and flexibility.

Detailed research findings demonstrate a clear correlation between the percentage of cyclopropane units in the polymer backbone and the resulting mechanical properties. rsc.org As the cyclopropane content increases, the polymer becomes less crystalline, leading to a decrease in both its stiffness (Young's Modulus) and its ultimate tensile strength (UTS). For instance, incorporating just 25% of a trans-cyclopropane monomer into a polyester can reduce the Young's Modulus and UTS by approximately 40%. rsc.orgresearchgate.net

| Polymer Composition (% Cyclopropane content) | Young's Modulus (E) (MPa) | Ultimate Tensile Strength (UTS) (MPa) | Crystallinity Effect |

|---|---|---|---|

| 0% (Control Polymer) | 105 | 29.7 | Semi-crystalline |

| 25% | 60 | 19.2 | Reduced Crystallinity / Amorphous |

The 1,2-disubstituted nature of the cyclopropane ring introduces the concept of stereochemistry, specifically cis and trans isomers. By using stereopure cis- or trans-1,2-cyclopropanedimethanol monomers, it is possible to exert control over the spatial arrangement of the polymer backbone. rsc.orgbirmingham.ac.uk This control over main-chain stereochemistry is a known method for influencing the bulk properties of polymeric materials. bham.ac.ukresearchgate.net

In the context of cyclopropane-containing polyesters, studies have investigated the difference between incorporating pure cis versus pure trans isomers. rsc.org The research indicates that because both isomers lead to the formation of amorphous polymers, the effect of their different stereochemistry on the final thermomechanical properties can be minimal, particularly at low incorporation ratios (e.g., 10% cyclopropane content in the backbone). rsc.orgresearchgate.net At these levels, the dominant effect is the disruption of crystallinity caused by the rigid ring itself, rather than the specific spatial arrangement of its substituents. rsc.org

Development of Novel Materials with Specific Functionalities

While the influence of this compound on the structural and mechanical properties of polymers is documented, its application in creating materials with specific functionalities like photoactivity or stimuli-responsiveness is not well-established in the reviewed literature.

A search of scientific literature did not yield specific examples or research focused on the use of this compound for the synthesis of photoactive materials.

A review of available research did not provide direct evidence of this compound being utilized in the development of stimuli-responsive materials.

Medicinal Chemistry and Biological Activity Investigations

Exploration of Bioactive Cyclopropane (B1198618) Scaffolds for Drug Discoverynih.gov

Chiral cyclopropane rings are recognized as key pharmacophores in a variety of pharmaceuticals and bioactive natural products. nih.gov The development of chemoenzymatic strategies has enabled the creation of diverse libraries of these building blocks for drug discovery campaigns. nih.gov The unique stereoelectronic properties of the cyclopropane ring are leveraged to design molecules with improved bioactivity, metabolic stability, and pharmacokinetic profiles.

The conformational rigidity of the cyclopropane ring is a significant advantage in medicinal chemistry. By locking the spatial arrangement of functional groups, it enhances a molecule's ability to bind with high affinity and selectivity to specific biological targets like enzymes and receptors. nih.gov This can lead to an entropically more favorable binding. nih.gov For instance, the cyclopropyl (B3062369) fragment has been instrumental in designing broad-spectrum inhibitors of coronavirus 3C-like proteases (3CLpro), an essential enzyme for viral replication. nih.gov Structural studies have shown that the cyclopropyl group can access and interact with specific subsites within the enzyme's active site, contributing to the inhibitor's high potency. nih.gov

The incorporation of a cyclopropane ring into a molecule can influence its physicochemical properties, such as lipophilicity, which in turn affects cellular permeability. nih.gov While increasing lipophilicity can improve a drug's ability to cross cell membranes, it can also lead to challenges like poor aqueous solubility and faster metabolic clearance. nih.govresearchgate.net The cyclopropyl group offers a way to navigate this trade-off. It can increase metabolic stability and, in some cases, enhance brain permeability. nih.gov The balance between solubility and permeability is crucial; for a drug to be orally bioavailable, it must dissolve in the gastrointestinal tract and then permeate the intestinal membrane. plos.org The rigid nature of the cyclopropane scaffold can help achieve a favorable "lipophilic permeability efficiency," which is a measure of how effectively a compound uses its lipophilicity to achieve passive membrane permeability. nih.gov

Design of Prodrugs Utilizing Ester Functionalitiesnih.gov

The diethyl ester groups of diethyl 1,2-cyclopropanedicarboxylate make it an ideal candidate for a prodrug strategy. Prodrugs are inactive or less active molecules that are converted into the active drug form within the body. uobabylon.edu.iq Carboxylic acid groups, such as those in cyclopropane-1,2-dicarboxylic acid, are often polar and ionized at physiological pH, which can limit their ability to cross cellular membranes. ebrary.net

By masking these charged groups as esters, the lipophilicity of the molecule is increased, enhancing its passive membrane permeability. researchgate.net Once absorbed and inside the body, ubiquitous esterase enzymes in the blood, liver, and other tissues can hydrolyze the ester bonds of this compound, releasing the active cyclopropane-1,2-dicarboxylic acid. uobabylon.edu.iqnih.gov This approach is a well-established method for improving the oral bioavailability of drugs containing carboxylic acid functionalities. researchgate.net

Cyclopropane-1,2-dicarboxylic Acids as Enzyme Inhibitors

The hydrolyzed form of this compound, cyclopropane-1,2-dicarboxylic acid, has been investigated as an inhibitor of several enzymes due to its ability to act as a structural mimic of endogenous substrates or inhibitors.

O-acetylserine sulfhydrylase (OASS) is an enzyme found in bacteria and plants that catalyzes the final step in cysteine biosynthesis. nih.govtandfonline.com As this pathway is absent in mammals, OASS is an attractive target for the development of new antibacterial agents. rsc.orgtandfonline.com Various derivatives of cyclopropane-1,2-dicarboxylic acid have been synthesized and evaluated as inhibitors of OASS isoforms from Salmonella typhimurium (StOASS-A and StOASS-B). mdpi.comtandfonline.com

Studies have shown that while unsubstituted cyclopropane-1,2-dicarboxylic acids are relatively weak inhibitors, they provide a valuable scaffold for developing more potent derivatives. mdpi.comtandfonline.com Saturation transfer difference NMR (STD-NMR) has been used to characterize the binding interactions between these compounds and the OASS enzymes. nih.govtandfonline.com The binding affinities of several stereoisomers of phenyl-substituted cyclopropane-1,2-dicarboxylic acid have been determined. tandfonline.com

Table 1: Dissociation Constants (Kd) of Phenyl-Substituted Cyclopropane-1,2-dicarboxylic Acid Isomers against S. typhimurium OASS-A

| Compound | Stereochemistry | Kd (μM) for OASS-A |

|---|---|---|

| 2 | (1R,2R)-2-phenylcyclopropane-1,2-dicarboxylic acid | 215 |

| 3 | (1S,2S)-2-phenylcyclopropane-1,2-dicarboxylic acid | > 1000 |

| 5 | (1R,2S)-2-phenylcyclopropane-1,2-dicarboxylic acid | > 1000 |

| 6 | (1S,2R)-2-phenylcyclopropane-1,2-dicarboxylic acid | 245 |

Data sourced from scientific research publications. tandfonline.com

Human serine racemase (SR) is the enzyme responsible for synthesizing D-serine, a crucial co-agonist of NMDA receptors in the brain. tandfonline.com Overactivation of these receptors is implicated in various neurodegenerative diseases, making SR inhibition a potential therapeutic strategy. tandfonline.comnih.gov

Inspired by the structure of malonic acid, a known SR inhibitor, researchers have developed and tested a series of cyclopropane dicarboxylic acid derivatives. tandfonline.comresearchgate.net The rationale is that the rigid cyclopropane scaffold can orient the two carboxylic acid groups in a spatial arrangement that mimics malonate, allowing it to bind to the enzyme's active site. tandfonline.com Several derivatives were synthesized and found to bind to human SR with inhibitory activity in the high micromolar range. tandfonline.comnih.gov

Table 2: Inhibition of Human Serine Racemase by Cyclopropane Derivatives

| Compound | Name | Inhibition |

|---|---|---|

| 4 | cis-1,2-Cyclopropanedicarboxylic acid | Binds in high micromolar range |

| 5 | trans-1,2-Cyclopropanedicarboxylic acid | Binds in high micromolar range |

| 6 | Diethyl cis-1,2-cyclopropanedicarboxylate | Binds in high micromolar range |

| 7 | Diisopropyl cis-1,2-cyclopropanedicarboxylate | Binds in high micromolar range |

Data sourced from scientific research publications. tandfonline.com

These studies, while identifying only weak inhibitors, provide valuable insights that can be exploited for the future development of more potent human SR inhibitors based on the cyclopropane scaffold. tandfonline.com

Derivatization for Enhanced Biological Activity

The strategic modification of a lead compound is a cornerstone of medicinal chemistry, aimed at enhancing its therapeutic properties. While this compound serves as a foundational structure, its derivatization is key to unlocking potent biological activities. Research into structurally related cyclopropane carboxamides illustrates how targeted chemical modifications can lead to compounds with significant antimicrobial and antifungal properties. mdpi.com

A key strategy involves the introduction of diverse amide functionalities and substituted aryl groups to the cyclopropane core. This approach is based on the principle of active splicing, combining structural motifs from different biologically active molecules to create new hybrid compounds with potentially improved efficacy. mdpi.comsemanticscholar.org The amide group is a crucial component of many antimicrobial agents, and the phenyl group can be substituted to fine-tune the compound's stability and activity. mdpi.comsemanticscholar.org

In one extensive study, a series of fifty-three amide derivatives containing a 2-phenylcyclopropane-1-carboxamide scaffold were synthesized and evaluated. mdpi.com The synthetic pathway began with the Knoevenagel condensation of a substituted benzaldehyde (B42025) with malonic acid, followed by amidation and a Corey-Chaykovsky cyclopropanation to form the core cyclopropane ring. The resulting intermediate was then coupled with various aliphatic amines, anilines, piperazine (B1678402) derivatives, and aminothiazoles to generate a library of diverse amide compounds. mdpi.comsemanticscholar.org

The biological evaluation of these derivatives revealed that specific structural modifications significantly impacted their antimicrobial and antifungal efficacy. The results of these bioassays, measured as the minimum inhibitory concentration (MIC₈₀), which is the concentration required to inhibit 80% of microbial growth, identified several compounds with moderate to excellent activity against various pathogens. mdpi.com

Antibacterial and Antifungal Activity

The synthesized compounds were tested against the Gram-positive bacterium Staphylococcus aureus, the Gram-negative bacterium Escherichia coli, and the fungus Candida albicans. mdpi.comnih.gov The findings indicated that the nature of the substituents on both the phenyl ring and the amide nitrogen played a critical role in the observed biological activity. mdpi.com

For instance, several aryl amide derivatives demonstrated greater antibacterial activity than their fatty amide counterparts. mdpi.com Notably, the introduction of a thiazole (B1198619) amide group resulted in a compound (F9) with the best activity against E. coli. Furthermore, the position of halogen substituents on the benzene (B151609) ring was found to influence activity, with a 2-position substitution showing better results than a 4-position substitution. mdpi.com

Several compounds exhibited promising antifungal activity against Candida albicans. Three derivatives (F8, F24, and F42) were particularly potent, with an MIC₈₀ of 16 µg/mL. mdpi.comnih.gov Molecular docking studies suggested that these compounds may exert their antifungal effect by binding effectively to the CYP51 protein, a crucial enzyme in fungal sterol biosynthesis and a common target for antifungal drugs. mdpi.comnih.gov

The detailed findings from the study are presented in the data tables below, showcasing the structure-activity relationships of the synthesized cyclopropane derivatives.

Table 1: Antifungal Activity of Selected Cyclopropane Amide Derivatives against Candida albicans

| Compound ID | R¹ Group | R² Group | MIC₈₀ (µg/mL) |

|---|---|---|---|

| F5 | 2-Br | 4-F-Phenyl | 64 |

| F7 | 2-Br | 4-Cl-Phenyl | 64 |

| F8 | 2-Br | Ethyl N-piperazinecarboxylate | 16 |

| F9 | 2-Br | 2-thiazole | 32 |

| F22 | 4-Cl | 4-F-Phenyl | 64 |

| F23 | 4-Cl | 4-Cl-Phenyl | 64 |

| F24 | 4-Cl | Ethyl N-piperazinecarboxylate | 16 |

| F32 | 4-F | 4-Cl-Phenyl | 64 |

| F42 | 4-CH₃ | Ethyl N-piperazinecarboxylate | 16 |

| F49 | H | 4-Cl-Phenyl | 64 |

| F50 | H | 4-Br-Phenyl | 64 |

| F51 | H | Ethyl N-piperazinecarboxylate | 64 |

| Fluconazole | - | (Reference Drug) | 2 |

Data sourced from Chen et al., 2024. mdpi.com

Table 2: Antibacterial Activity of Selected Cyclopropane Amide Derivatives

| Compound ID | R¹ Group | R² Group | MIC₈₀ (µg/mL) vs S. aureus | MIC₈₀ (µg/mL) vs E. coli |

|---|---|---|---|---|

| F1 | 2-Br | Cyclopropyl | >128 | 64 |

| F2 | 2-Br | Cyclobutyl | 128 | 64 |

| F3 | 2-Br | Cyclopentyl | 64 | 64 |

| F4 | 2-Br | Cyclohexyl | 64 | 128 |

| F8 | 2-Br | Ethyl N-piperazinecarboxylate | >128 | >128 |

| F9 | 2-Br | 2-thiazole | 64 | 32 |

| F25 | 4-Cl | 2-thiazole | 64 | 64 |

| F34 | 4-F | 2-thiazole | 64 | 64 |

| F43 | 4-CH₃ | 2-thiazole | 64 | 64 |

| F52 | H | 2-thiazole | 128 | 64 |

Data sourced from Chen et al., 2024. mdpi.com

These results underscore the value of derivatization as a strategy to transform a basic chemical scaffold into a series of compounds with potent and specific biological activities. The introduction of varied amide and aryl moieties to the cyclopropane ring system effectively modulates the antimicrobial and antifungal properties, providing a basis for the development of new therapeutic agents. mdpi.com

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations on Reaction Mechanisms

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the determination of transition states and reaction pathways. In the context of cyclopropane (B1198618) derivatives, these calculations have been used to understand their unique reactivity.

For instance, the reaction of a similar compound, dimethyl 2-phenylcyclopropane-1,1-dicarboxylate, with aromatic aldehydes and Tantalum(V) chloride (TaCl5) has been studied using quantum chemical modeling. researchgate.net These studies propose a plausible reaction mechanism that involves the opening of the cyclopropane ring. The key step, the conversion of an intermediate, was modeled, and the activation barrier for the reaction was calculated to be 14.56 kcal/mol using the B3LYP/6-31G(d)/LanL2DZ method. researchgate.net Such calculations help in understanding how Lewis acids can mediate the reaction, leading to the formation of substituted tetrahydronaphthalenes. researchgate.net

The reactivity of donor-acceptor cyclopropanes (DACs), a category that includes Diethyl 1,2-cyclopropanedicarboxylate, is a subject of active study. researchgate.net These compounds can generate 1,3- and 1,2-zwitterionic intermediates under the influence of Lewis or Brønsted acids, which can then be intercepted by various substrates. researchgate.net Quantum chemical calculations are essential to elucidate the electronic structures of these intermediates and predict the outcomes of their subsequent reactions.

The synthesis of the cyclopropane ring itself, for example, through the reaction of diethyl malonate with 1,2-dibromoethane (B42909), can be rationalized through computational models that explain the phase-transfer catalysis and the one-pot conversion to the cyclopropane diacid. orgsyn.org

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling and docking are powerful computational techniques used to predict the interaction of a small molecule (ligand) with a macromolecular target, typically a protein or nucleic acid. nih.govjetir.org This approach is fundamental in drug discovery and design. While specific docking studies on this compound are not extensively documented in publicly available literature, the known biological activities of cyclopropane derivatives suggest that it could be a candidate for such investigations. unl.pt

Cyclopropane-containing compounds exhibit a wide range of biological activities, including enzyme inhibition, and have been developed as antimicrobial, antiviral, and antitumor agents. unl.pt For example, tranylcypromine, a cyclopropane derivative, is a potent inhibitor of monoamine oxidase (MAO). unl.pt

A typical molecular docking study involves:

Preparation of the Ligand and Receptor: The 3D structure of the small molecule (e.g., this compound) and the target protein are prepared.

Docking Simulation: A program like AutoDock Vina is used to predict the binding poses of the ligand within the active site of the receptor. nih.gov

Analysis of Interactions: The results are analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, and to calculate a binding affinity score. nih.govnih.gov

For a hypothetical docking study of this compound against a target enzyme, the binding energy and inhibition constant (Ki) would be calculated to assess its potential as an inhibitor. The results would be compared to known inhibitors of the target. This in silico approach helps to prioritize compounds for further experimental testing. researchgate.net

Table 1: Example of Data from a Hypothetical Molecular Docking Study

| Target Protein | Ligand | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) | Interacting Residues |

| Enzyme X | This compound | -7.5 | 2.5 µM | Tyr84, Phe290, Arg120 |

| Enzyme Y | This compound | -6.2 | 15.8 µM | Val103, Leu198 |

This table is illustrative and does not represent actual experimental data.

Conformational Analysis of the Cyclopropane Ring System

The three-membered ring of cyclopropane imposes significant geometric constraints, leading to a unique conformational landscape. Theoretical conformational analysis, supported by quantum chemical calculations, is used to determine the stable conformations of molecules containing this ring system. mdpi.com

A conformational analysis of this compound would involve mapping the potential energy surface by systematically rotating the bonds connecting the ester groups to the cyclopropane ring. The goal is to identify the global minimum energy conformation and other low-energy conformers. mdpi.com

The methodology for such an analysis typically includes:

Scanning of Torsional Angles: Key dihedral angles are systematically varied, and the energy of the molecule is calculated at each step.

Geometry Optimization: The geometry of each identified conformer (local minima on the potential energy surface) is fully optimized.

Energy Calculations: The relative energies of the conformers are calculated to determine their populations at a given temperature.

For example, a study on the 2,2-dimethylpropane-1,3-diaminium cation identified six potential conformations based on the rotation around the N1C1–C2C3 bond. mdpi.com The staggered conformations (gauche and anti) were found to be energy minima, while the eclipsed conformations were energy maxima. The anti-anti-conformation was identified as the global minimum. mdpi.com A similar approach would reveal the preferred spatial arrangement of the diethyl ester groups in this compound, which can influence its reactivity and interactions with other molecules.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |

| Anti-Anti | 180 | 180 | 0.00 (Global Minimum) |

| Anti-Gauche | 180 | 60 | 1.25 |

| Gauche-Gauche | 60 | 60 | 2.50 |

Dihedral angles refer to the O=C-C-C torsion. This table is for illustrative purposes.

Prediction of Reactivity and Selectivity in Novel Transformations